molecular formula C14H19NO3 B3091335 Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217668-92-2

Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091335
CAS No.: 1217668-92-2
M. Wt: 249.3 g/mol
InChI Key: LGVRHOKWEBHYDD-STQMWFEESA-N
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Description

Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring, an ester functional group, and an ethylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced through an etherification reaction, where an ethylphenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic or basic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can replace the ethylphenoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or more saturated pyrrolidine derivatives.

    Substitution: Formation of new substituted pyrrolidinecarboxylates.

Scientific Research Applications

Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(3-methylphenoxy)-2-pyrrolidinecarboxylate: Similar structure with a methyl group instead of an ethyl group.

    Ethyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate: Similar structure with the ethylphenoxy group at a different position.

Uniqueness

Methyl (2S,4S)-4-(3-ethylphenoxy)-2-pyrrolidinecarboxylate is unique due to its specific combination of substituents and stereochemistry, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylphenoxy group and the specific stereochemistry may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl (2S,4S)-4-(3-ethylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-10-5-4-6-11(7-10)18-12-8-13(15-9-12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVRHOKWEBHYDD-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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